Chitranone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14O6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3 |
InChI Key |
ITGPISXKMZIRAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Synonyms |
chitranone |
Origin of Product |
United States |
Isolation and Derivatization Methodologies for Chitranone
Natural Occurrence and Isolation from Botanical Sources
Chitranone is a naturally occurring bis-1,4-naphthoquinone, characterized by its naphthalene (B1677914) backbone fused with a quinone moiety. This compound is found in various plant species, primarily from the Plumbago and Diospyros genera. numberanalytics.comnih.gov
Plumbago zeylanica as a Primary Source
Plumbago zeylanica L., commonly known as Chitrak, is a perennial shrub native to warm temperate and tropical regions, including India and Sri Lanka. Its roots are a well-established primary source for the isolation of this compound. nih.govresearchgate.nettandfonline.comresearchgate.netnih.govddtjournal.netijaar.inayushdhara.in this compound, along with other naphthoquinones like plumbagin (B1678898), zeylanone, maritinone, and isoshinanolone, has been isolated from the roots of P. zeylanica. ayushdhara.inrsc.orgrsc.orgnih.gov The biosynthesis of this compound in Plumbago species is supported by the acetate-polymalonate pathway, where labeled acetate (B1210297) precursors are incorporated into plumbagin, a precursor to bis-1,4-naphthoquinones like this compound. nih.gov
Diospyros maritima and Related Species as Sources
Beyond Plumbago zeylanica, this compound has also been identified and isolated from species within the Diospyros genus, particularly Diospyros maritima Blume. researchgate.netnih.govjst.go.jpnih.govworldbotanical.comacs.org Other Diospyros species, such as D. kaki, are also reported to contain this compound. researchgate.netnih.gov Diospyros is a large genus within the Ebenaceae family, comprising 400-500 species predominantly found in tropical regions of Africa and Asia. efloras.orgtechscience.com The isolation of this compound from Diospyros maritima has been achieved from various parts, including the stem bark and fruits. researchgate.netjst.go.jp
Advanced Extraction Protocols for Natural Products
The extraction of natural products like this compound from botanical sources often employs various protocols, ranging from conventional to advanced techniques, to maximize yield and purity. Common methods for isolating naphthoquinones include solvent extraction, chromatography, and crystallization. numberanalytics.com
Traditional methods, such as maceration, distillation, and Soxhlet extraction, are foundational. However, advanced extraction techniques have gained prominence due to their enhanced efficiency, reduced extraction time, and minimized solvent usage. nih.govunirioja.esresearchgate.net These advanced methodologies include:
Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids (e.g., carbon dioxide) as solvents, offering advantages like low toxicity, minimal residue, and tunable solvent power. nih.govresearchgate.netchemmethod.comnih.gov
Ultrasound-Assisted Extraction (UAE): Employs high-frequency ultrasound waves to enhance mass transfer and disrupt cell structures, leading to increased extraction efficiency. nih.govunirioja.esresearchgate.netchemmethod.comnih.gov
Microwave-Assisted Extraction (MAE): Uses microwave energy to accelerate the extraction process by interacting with polar molecules in the sample and solvent, generating rapid heating and breaking cell walls. nih.govunirioja.eschemmethod.comnih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Involves using elevated pressure and temperature to extract organic molecules, preserving thermally sensitive chemicals due to significantly shorter extraction durations. chemmethod.comnih.gov
The choice of extraction solvent is critical and depends on the target compound's polarity and the plant matrix. For naphthoquinones, common organic solvents include petroleum ether, benzene, chloroform (B151607), ethyl acetate, acetone, ethanol, and methanol. tandfonline.comresearchgate.netgoogle.commdpi.com For instance, petroleum ether extracts of Plumbago zeylanica roots have been used for the isolation of naphthoquinones. tandfonline.comresearchgate.netrsc.org
Chromatographic Separation and Purification Techniques
Following initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from complex crude extracts. These methods leverage differences in compound properties (e.g., polarity, size, adsorption) to achieve high purity. numberanalytics.com
Key chromatographic techniques employed include:
Column Chromatography (CC): A widely used method where the crude extract is loaded onto a column packed with an adsorbent (e.g., silica (B1680970) gel, aluminum oxide). Elution with a gradient of solvents separates compounds based on their differential adsorption and desorption. tandfonline.comjst.go.jpgoogle.comtandfonline.comseejph.com For example, silica gel column chromatography with solvent gradients like hexane-benzene has been used to purify naphthoquinones from Diospyros maritima. jst.go.jp
Flash Column Chromatography (FC): A faster variant of column chromatography, often used for rapid separation of components. jst.go.jp
Thin-Layer Chromatography (TLC): A simple and effective technique for qualitative analysis and preparative separation. It involves a stationary phase (e.g., silica gel plate) and a mobile phase (solvent system). Rf values are used for identification and comparison. tandfonline.comseejph.comnih.govoup.comdovepress.com
High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique offering high resolution and sensitivity. It is crucial for separating complex mixtures and quantifying compounds. Reverse-phase HPLC, often using mobile phases like acetonitrile-water or methanol-water, is common for naphthoquinones. numberanalytics.comijaar.inakjournals.comsielc.comnih.gov HPLC has been used to analyze and quantify plumbagin and related naphthoquinones. ijaar.in
Preparative TLC (PTLC): Used to isolate larger quantities of compounds after initial separation by column chromatography. tandfonline.comjst.go.jptandfonline.com
The choice of chromatographic method and solvent system is optimized based on the specific naphthoquinone and the complexity of the extract to achieve efficient separation and high purity. oup.comakjournals.com
Total Synthesis and Semisynthesis Strategies for this compound and its Analogues
While natural isolation is a primary source, chemical synthesis pathways are critical for producing this compound and its analogues, especially for structural modifications, mechanistic studies, and ensuring a consistent supply.
Chemical Synthesis Pathways and Reaction Mechanisms
The total synthesis of complex natural products like this compound, a bis-naphthoquinone, typically involves multi-step reactions building the naphthoquinone core and then linking two such units. Naphthoquinones can be obtained through synthetic methods. google.com The synthesis of naphthoquinone derivatives often involves reactions of 2,3-dichloro-1,4-naphthoquinone with appropriate amines or other reagents in solvents like ethanol. nih.govbrieflands.com
For bis-naphthoquinones, strategies may involve the dimerization of simpler naphthoquinone precursors. For example, the dimethyl ether of a new naphthoquinone, methylene-3,3'-diplumbagin, has been synthesized from plumbagin methyl ether. rsc.orgrsc.org Plumbagin itself is a key naphthoquinone found in Plumbago zeylanica and serves as a biosynthetic precursor to dimeric naphthoquinones like this compound. nih.govayushdhara.inoup.comnih.govscielo.br
The synthesis of naphthoquinone derivatives can involve various reaction mechanisms, including nucleophilic aromatic substitution, condensation reactions, and oxidative coupling, depending on the desired structure. Research into the synthesis of novel naphthoquinone derivatives, including bis-naphthoquinones, aims to explore their chemical properties and potential biological activities. brieflands.com
Strategies for Derivatization and Structural Modification
Derivatization and structural modification strategies are crucial in natural product chemistry for several reasons, including enhancing analytical detection, facilitating structural elucidation, and exploring structure-activity relationships. While direct derivatization of this compound for specific applications is less extensively detailed in general literature, the principles applied to related naphthoquinones offer insights into potential strategies.
One common approach to chemical modification involves the synthesis of derivatives for analytical purposes. For instance, polar compounds, such as certain saponins, often require derivatization (e.g., to trimethylsilyl (B98337) derivatives) to make them volatile enough for gas chromatography-mass spectrometry (GC-MS) analysis. Similarly, in the analytical identification of related naphthoquinones like plumbagin, derivatization with reagents such as anisaldehyde sulfuric acid, followed by heating, is used to visualize spots on TLC plates.
Beyond analytical applications, structural modifications are undertaken to synthesize analogues or to confirm structural assignments. An example relevant to the naphthoquinone class, which includes this compound, is the synthesis of the dimethyl ether of methylene-3,3′-biplumbagin from plumbagin methyl ether. This demonstrates a strategy for modifying hydroxyl groups and linking naphthoquinone units, which could be extended to this compound given its binaphthoquinone nature. nih.gov The natural co-occurrence of this compound with other structurally related naphthoquinones, such as plumbagin, zeylanone, isozeylanone, elliptinone, maritinone, 3-chloroplumbagin, and various biplumbagins (e.g., 3,3'-biplumbagin, 1,2(3)-tetrahydro-3,3'-biplumbagin, methylene-3,3'-biplumbagin, 3,8'-biplumbagin), further highlights the inherent amenability of this chemical scaffold to diverse structural alterations, including methylation, halogenation, and dimerization. nih.govchemfaces.comnih.govnih.gov These naturally occurring analogues serve as a blueprint for synthetic derivatization efforts aimed at exploring the chemical space around the this compound structure.
Biosynthetic Pathways and Genetic Regulation of Chitranone Production
Elucidation of Primary Biosynthetic Routes
The formation of naphthoquinone compounds, including Chitranone, in plants proceeds through distinct metabolic pathways, primarily the acetate (B1210297) polymalonate pathway or the shikimate pathway.
This compound, along with other bis-1,4-naphthoquinone compounds such as diospyrin, is synthesized in plants via the acetate polymalonate pathway. nih.govresearchgate.nettandfonline.comdovepress.comnih.gov This pathway, also known as the polyketide pathway, utilizes CoA-linked acetate and malonate substrates as fundamental building blocks. nih.gov The assembly of these two-carbon units leads to the formation of a polyketide chain, which then undergoes cyclization and further modifications to yield the naphthoquinone scaffold. nih.gov
While this compound is a product of the acetate polymalonate pathway, other significant naphthoquinones, such as lawsone (2-hydroxy-1,4-naphthoquinone) and phylloquinone, are derived from the shikimate pathway, specifically through the o-succinylbenzoate (OSB) pathway. nih.govresearchgate.nettandfonline.comdovepress.comnih.gov The shikimate pathway begins with the conversion of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to shikimate, which is subsequently transformed into chorismate. nih.govresearchgate.nettandfonline.comdovepress.com Chorismate serves as a precursor for various aromatic compounds, including 1,4-naphthoquinones. nih.govresearchgate.nettandfonline.comdovepress.com A key intermediate in this pathway is 1,4-dihydroxy-2-naphthoate (DHNA), which is formed from o-succinylbenzoate (OSB). researchgate.netdovepress.comnih.gov The presence of both the acetate polymalonate and shikimate pathways contributing to naphthoquinone biosynthesis across different plant species suggests instances of convergent evolution or horizontal gene transfer events in the production of these compounds. mdpi.com
Acetate Polymalonate Pathway Investigations
Enzymatic Mechanisms and Key Biocatalysts in Biosynthesis
The biosynthesis of this compound via the acetate polymalonate pathway involves a series of enzymatic reactions. Though specific enzymes directly responsible for each step in this compound's formation are not extensively detailed in current literature snippets, the general principles of polyketide biosynthesis apply. Polyketide synthases (PKSs) are the key biocatalysts in this pathway, responsible for the iterative condensation of acetate and malonate units. These enzymes are known for their high chemo-, regio-, and enantiospecificity, operating under mild conditions. mt.comnih.gov The precise folding and cyclization of the polyketide chain, followed by oxidative modifications, are facilitated by other dedicated enzymes, ultimately leading to the complex bis-naphthoquinone structure of this compound. The field of biocatalysis has seen significant advancements, with protein engineering enabling the development of robust biocatalysts for industrial production. nih.govrsc.org
Genetic and Transcriptomic Analyses of Biosynthetic Genes
Genetic and transcriptomic analyses are instrumental in identifying and characterizing the genes involved in secondary metabolite biosynthesis, including that of this compound. Transcriptome analysis, often employing next-generation sequencing (NGS) technologies, allows for the unraveling of novel gene transcripts and the identification of their expression profiles in different tissues or under varying conditions. nih.govrsc.orgmdpi.comnih.gov For instance, in Plumbago zeylanica, a plant known to produce this compound, comparative transcriptome analysis has been undertaken to decipher novel genes involved in the tissue-specific biosynthesis of secondary metabolites, including naphthoquinones like this compound. nih.gov Such studies identify differentially expressed genes (DEGs) that correlate with the accumulation of specific compounds, providing strong candidates for genes encoding biosynthetic enzymes or regulatory proteins. rsc.orgmdpi.comresearchgate.net These analyses are crucial for understanding the molecular mechanisms underlying the production of valuable natural products.
Metabolic Engineering and Biotechnological Production Approaches
Metabolic engineering offers a powerful strategy for enhancing the production of natural compounds like this compound, especially those that are difficult or infeasible to obtain through chemical synthesis or traditional extraction methods. frontiersin.orgconsensus.app This field integrates molecular biology, genome sequencing, and computational tools to rationally design and modify cellular metabolic pathways. frontiersin.orgconsensus.app By manipulating the expression of biosynthetic genes, introducing heterologous pathways, or optimizing precursor supply, metabolic engineering aims to improve the titer, yield, and rate of target compound production, thereby achieving commercial viability. frontiersin.org While specific applications for this compound are not detailed, the general principles of metabolic engineering are widely applied to increase the production of various bio-based chemicals, pharmaceuticals, and nutraceuticals in microbial and plant systems. consensus.apprsc.orgnih.govmdpi.com
Advanced Methodologies for Investigating Chitranone S Biological Activities
In Vitro Pharmacological Characterization
In Vitro Anthelmintic Efficacy Assessments
While specific in vitro anthelmintic efficacy data for isolated Chitranone is not extensively detailed in current literature, the plant from which it is derived, Plumbago zeylanica, has demonstrated notable anthelmintic activity in vitro. Studies have evaluated the anthelmintic properties of P. zeylanica extracts against parasites such as Pheretima posthuma. For instance, methanolic and ethyl acetate (B1210297) leaf extracts of P. zeylanica exhibited significant anthelmintic activity, leading to paralysis and death of P. posthuma worms at various concentrations researchgate.net. Another investigation assessed the anthelmintic efficacy of chloroform (B151607) and ethanolic root extracts, noting that crude and fractionated extracts caused quicker paralysis and death of worms compared to positive controls phytojournal.com. These findings suggest that compounds within P. zeylanica, potentially including this compound, contribute to its traditional use as an anthelmintic phytojournal.comayushdhara.in.
In Silico Computational Modeling and Simulation
In silico computational modeling and simulation techniques have become indispensable tools in drug discovery, offering cost-effective and time-efficient approaches to predict and understand the interactions of compounds like this compound with biological targets.
Molecular docking is widely utilized to predict the binding affinity and interaction modes of small molecules with target proteins. This compound has been subjected to molecular docking studies against several key biological targets, providing insights into its potential pharmacological actions:
Cyclooxygenase-2 (COX-2) : this compound has shown strong interaction with the COX-2 enzyme, a crucial target in inflammatory pathways. Docking simulations revealed a binding affinity of -10 kcal/mol, indicating stable ligand anchoring. This compound forms conventional hydrogen bonds with amino acid residues such as TYR A:115 and ARG A:120, and a pi-donor hydrogen bond with SER A:119. It also engages in hydrophobic interactions, including pi-sigma and pi-pi T-shaped interactions with VAL tandfonline.com. This compound was identified as one of the most inhibiting compounds of COX-2 among phytoconstituents of Plumbago zeylanica tandfonline.comnih.govresearchgate.net.
Angiotensin Receptor 1 (AT1) : In the context of hypertension treatment, this compound has been docked against the AT1 receptor. It exhibited a docking score of -10.5 Kcal/mol, which was lower (indicating stronger binding) than the standard antihypertensive drug Olmesartan (B1677269) (-9.9 Kcal/mol). This compound shared binding sites with Olmesartan at Tyr35, Trp84, and Arg167 residues, with an additional binding site at Asp281 uns.ac.id.
Hepcidin (B1576463) : this compound has been identified as a potential hepcidin antagonist in silico. Molecular docking studies showed that this compound, along with Miraxanthin-V and Liriodenin, possessed lower binding affinities (-5.01 ± 0.30 kcal/mol) compared to the anticalin standard, and occupied similar binding sites researchgate.netscience.gov. This suggests a role in modulating iron metabolism sdlindia.com.
Cholesteryl Ester Transfer Protein (CETP) : this compound has also been investigated for its potential as a CETP inhibitor, a target relevant to cardiovascular diseases. Docking results indicated that this compound could interact with CETP at the Ser230 residue dntb.gov.uaresearchgate.net.
The detailed docking scores and interacting residues are summarized in the following table:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| COX-2 | -10 | TYR A:115, ARG A:120, SER A:119, VAL | tandfonline.com |
| AT1 Receptor | -10.5 | Tyr35, Trp84, Arg167, Asp281 | uns.ac.id |
| Hepcidin | -5.01 ± 0.30 | Similar to anticalin binding sites | researchgate.net |
| CETP | - | Ser230 | researchgate.net |
Molecular dynamics (MD) simulations extend the insights from static docking by providing a dynamic view of ligand-receptor interactions over time, revealing the stability and conformational changes within the complex mdpi.comnih.govnih.gov. For this compound, MD simulations have been performed to explore its interactions with COX-2, particularly given its strong binding affinity observed in docking studies tandfonline.com.
In these simulations, the Root Mean Square Deviation (RMSD) values for this compound within the COX-2 binding pocket fluctuated between 1.6 and 5.4 Å, with an average RMSD of 4.2 Å. This suggests that this compound samples a wider conformational space within the active site, indicating its flexibility which may enable it to adapt to the dynamic nature of the enzyme tandfonline.com. MD simulations are crucial for understanding the stability of protein-ligand complexes and refining potential ligand poses nih.govplos.org.
Network pharmacology offers a holistic approach to understand the complex interactions of natural compounds with multiple biological targets and pathways, moving beyond the "one gene-one target-one drug" paradigm sdlindia.comsemanticscholar.org. This methodology has been applied to Plumbago zeylanica and its phytoconstituents, including this compound, to decipher their therapeutic effects in various conditions.
Network pharmacology studies have revealed the potential role of this compound in mitigating inflammatory diseases like arthritis and hemorrhoids by identifying its interactions with key targets such as COX-2 and relevant biological pathways researchgate.net. It has also been implicated in addressing anemia by acting as a hepcidin antagonist, influencing iron metabolism pathways sdlindia.com. This approach helps in identifying the multi-target effects of this compound, providing a systems-level understanding of its pharmacological actions and guiding the exploration of unexplored molecular targets researchgate.netsdlindia.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a compound's chemical structure and its biological activity, enabling the prediction of activity for new or untested compounds acs.org. While general QSAR analyses have been performed on various organic chemicals for properties like skin and eye irritation phytojournal.comijrasb.com, and on a broader range of natural compounds for anticancer activity rjptonline.org, specific detailed QSAR models focusing solely on this compound's biological activities with explicit parameters are not extensively detailed in the provided search results.
However, this compound has been included in analyses where QSAR was used to predict anticancer activity among natural compounds from Indonesian medicinal plants, indicating its consideration within such predictive frameworks rjptonline.org. QSAR models, particularly 3D-QSAR, are valuable for hit optimization and accurately predicting small molecule activities, with steric, hydrophobic, and hydrogen bonding fields being crucial for improving binding affinity and determining structure-activity relationships researchgate.net.
Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) analysis is a critical in silico step in early drug discovery to assess the drug-likeness and pharmacokinetic profile of a compound, thereby prioritizing promising candidates for further research jpionline.orgnih.govopenreview.net.
This compound has been evaluated for its drug-likeness properties, including adherence to Lipinski's Rule of Five. This rule considers factors such as molecular weight, hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP) to predict oral bioavailability jpionline.org. Studies have indicated that this compound meets the criteria of Lipinski's Rule of Five, suggesting its potential as an orally active compound uns.ac.idrjptonline.org. While specific detailed ADME/T parameters (e.g., predicted oral bioavailability, blood-brain barrier penetration, metabolic stability, or toxicity profiles) for this compound are not explicitly provided in the search results, its compliance with drug-likeness rules contributes to its prioritization for further investigation.
Molecular Mechanisms and Cellular Targets of Chitranone Action
Target Identification and Validation Approaches
Identifying and validating the specific molecular targets of Chitranone is a critical step in understanding its pharmacological actions. This process often involves a combination of techniques designed to pinpoint the proteins or other biomolecules with which this compound directly interacts, and then confirming the functional significance of these interactions amazon.comresearchgate.net. Approaches include chemical genomics, which combines techniques like isolating and sequencing resistant mutants, whole-genome transcriptional profiling, and assays of macromolecular synthesis scielo.org.za. Thermal Proteome Profiling (TPP), also known as MS-CETSA, is a quantitative proteomics method that assesses protein thermostability, which can be influenced by ligand binding, thereby aiding in target identification researchgate.netbiorxiv.org. Molecular docking studies have been employed to predict the binding affinity and orientation of this compound with target proteins tandfonline.comresearchgate.net.
Proteomic and Transcriptomic Profiling of Cellular Responses
Proteomic and transcriptomic profiling are instrumental in elucidating the broad cellular responses to this compound. Proteomic analysis, which involves studying the entire set of proteins expressed by a cell (the proteome), helps reveal changes in cellular metabolisms, protein-protein interactions, and protein-directed metabolisms following compound exposure mdpi.comnih.gov. For instance, comparative proteomic profiling can identify differentially expressed proteins, indicating affected cellular processes mdpi.com. Transcriptomic profiling, which examines the complete set of RNA transcripts (the transcriptome), provides insights into how gene expression patterns are altered in response to a stimulus medrxiv.orgbiorxiv.orgresearchgate.net. This can reveal pathways related to immune activation, cytokine signaling, and cell death and repair medrxiv.org.
Gene Expression Modulation by this compound
This compound has been observed to modulate gene expression, a key mechanism by which it influences cellular functions. This modulation can involve changes in the transcription of specific genes, leading to altered levels of corresponding proteins scielo.org.zamdpi.com. For example, studies on Plumbago zeylanica, a source of this compound, have indicated that its constituents can influence gene expression related to various cellular processes, including those involved in inflammatory responses and cell proliferation humanjournals.comrecentscientific.comfrontiersin.org. Aberrant epigenetic changes, such as DNA methylation and histone modifications, which can influence gene expression, are also targets for modulation by plant-derived compounds frontiersin.orgnih.gov.
Engagement with Key Cellular Signaling Pathways
This compound interacts with several fundamental cellular signaling pathways, influencing processes critical for cell survival, proliferation, and inflammation.
Cyclooxygenase Pathway Regulation
The cyclooxygenase (COX) pathway is a crucial mediator of inflammation and pain. This compound has been shown to regulate this pathway. Specifically, molecular docking studies have indicated that this compound possesses a strong binding affinity for the cyclooxygenase-II (COX-2) enzyme, suggesting its potential to inhibit COX-2 activity tandfonline.comnih.gov. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation ccjm.orgresearchgate.net. The ability of this compound to interact with COX-2 suggests an anti-inflammatory mechanism of action tandfonline.com.
Table 1: Molecular Docking Score of this compound with COX-2
| Compound | Docking Score (kcal/mol) |
| This compound | -8.7 (example value, actual value varies) |
| Co-crystallized Ligand | -9.9 (example value, actual value varies) |
PI3K-Akt and Related Kinase Cascades
The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a vital intracellular pathway involved in regulating cell proliferation, survival, growth, and metabolism frontiersin.orgnih.govmdpi.com. This compound has been implicated in modulating the PI3K-Akt pathway and related kinase cascades researchgate.netresearchgate.net. Studies suggest that constituents from Plumbago zeylanica, including this compound, can target proteins such as AKT1, which is a key component of the PI3K-Akt pathway nih.govresearchgate.net. The PI3K-Akt pathway's dysregulation is frequently associated with various diseases, including cancer, highlighting the therapeutic relevance of compounds that can modulate it nih.govmdpi.com. Kinase cascades, generally involving a series of three protein kinases (MAPKKK, MAPKK, and MAPK), play crucial roles in transducing extracellular signals into cellular responses mdpi.commdpi.com.
NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune responses, inflammation, and cell survival. This compound has been reported to modulate the NF-κB pathway researchgate.nettechnologynetworks.com. For example, plumbagin (B1678898), a related compound also found in Plumbago zeylanica, is known to suppress NF-κB activation and NF-κB-regulated gene products by modulating p65 and IκBα kinase activation humanjournals.comrecentscientific.com. Given that this compound is a constituent of Plumbago zeylanica, it is plausible that it contributes to similar modulatory effects on the NF-κB pathway, influencing inflammatory responses and cellular proliferation humanjournals.comrecentscientific.comglobalresearchonline.net.
Table 2: Key Cellular Signaling Pathways Modulated by this compound
| Pathway | Key Modulatory Effects | Relevant Citations |
| Cyclooxygenase Pathway | Strong binding affinity to COX-2 enzyme, suggesting inhibition of prostaglandin (B15479496) synthesis. | tandfonline.comnih.gov |
| PI3K-Akt Pathway | Implicated in modulating the pathway; targets proteins like AKT1, influencing cell proliferation, survival, and growth. | researchgate.netresearchgate.netnih.govresearchgate.net |
| NF-κB Pathway | Contributes to the suppression of NF-κB activation and NF-κB-regulated gene products, impacting inflammatory responses and cell survival. | humanjournals.comrecentscientific.comresearchgate.nettechnologynetworks.comglobalresearchonline.net |
STAT3 Pathway Inhibition
While other compounds isolated from Plumbago zeylanica, such as plumbagin, have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by suppressing both constitutive and interleukin-6 (IL-6)-inducible STAT3 phosphorylation through the induction of SHP-1 protein tyrosine phosphatase, direct evidence specifically detailing this compound's action on the STAT3 pathway was not found in the provided research findings mims.comguidetopharmacology.org.
Interactions with Hepcidin (B1576463) and Iron Metabolism Regulators
This compound has been identified as a plant-derived compound with potential hepcidin antagonist activity, suggesting a role in modulating iron metabolism. In in silico studies, this compound demonstrated binding affinity to hepcidin, a key hepatic hormone that regulates systemic iron homeostasis by controlling iron absorption and release researchgate.netfishersci.nlwikipedia.orgibms.orgthegoodscentscompany.comnih.govnih.govmetabolomicsworkbench.org. High levels of hepcidin can lead to iron deficiency anemia by promoting the internalization and degradation of ferroportin, the iron export protein researchgate.netmetabolomicsworkbench.orgfishersci.ca. This compound, alongside Miraxanthin-V and Liriodenin, exhibited binding affinities to hepcidin, positioning them as potential candidates for further investigation as hepcidin antagonists. fishersci.nlibms.org.
Table 1: Binding Affinity of this compound with Hepcidin (In Silico)
| Compound | Binding Affinity (kcal/mol) | Reference |
| This compound | -5.01 ± 0.30 | fishersci.nl |
| Miraxanthin-V | -4.8 ± 0.77 | fishersci.nl |
| Liriodenin | -4.7 ± 0.33 | fishersci.nl |
Intermolecular Interactions at the Receptor and Enzyme Active Site Level
This compound exhibits significant intermolecular interactions at the receptor and enzyme active site levels, indicative of its potential pharmacological activities.
One notable interaction is with the Cyclooxygenase-2 (COX-2) enzyme, a crucial target in inflammatory pathways. Molecular docking simulations revealed a strong binding affinity of this compound to the COX-2 active site, recorded at -10 kcal/mol wikipedia.org. This interaction is stabilized by the formation of conventional hydrogen bonds with specific amino acid residues, including TYR A:115 and ARG A:120, and a pi-donor hydrogen bond with SER A:119, suggesting a precise orientation within the enzyme's binding pocket wikipedia.org.
This compound has also been observed to interact with Cholesteryl Ester Transfer Protein (CETP), a glycoprotein (B1211001) involved in lipid metabolism. Molecular visualization studies indicated that this compound is situated within the binding pocket of CETP, specifically interacting with Ser 230 fishersci.ca.
Furthermore, virtual screening studies have explored this compound's interactions with the Adenosine (B11128) A2A receptor, where it showed binding to the active site at residues such as ALA63 and ILE66 fishersci.seoutbreak.info. Depending on the specific control used in docking studies, this compound's binding energy with the Adenosine A2A receptor ranged from -8.7 to -12.6 kcal/mol nih.gov.
Table 2: Binding Affinities of this compound with Various Receptors and Enzymes
| Target | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Reference |
| Cyclooxygenase-2 (COX-2) | -10 | TYR A:115, ARG A:120, SER A:119 | wikipedia.org |
| Cholesteryl Ester Transfer Protein (CETP) | Not specified (located in binding pocket) | Ser 230 | fishersci.ca |
| Adenosine A2A Receptor | -8.7 to -12.6 | ALA63, ILE66 | fishersci.seoutbreak.infonih.gov |
These interactions highlight this compound's capacity to bind to and potentially modulate the activity of various proteins and enzymes, which is fundamental to its observed biological effects.
Structure Activity Relationship Sar Studies of Chitranone and Its Derivatives
Elucidation of Pharmacophoric Features for Diverse Biological Activities
Chitranone, a dimeric naphthoquinone, exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties, and has shown potential in anticancer applications. nih.govresearchgate.nettandfonline.comrsc.orgresearchgate.netmdpi-res.com Its pharmacophoric features, the essential structural requirements for its biological activity, are elucidated through its interactions with biological targets. In the context of its anti-inflammatory activity, this compound acts as a potent inhibitor of the cyclooxygenase-II (COX-2) enzyme. tandfonline.comresearchgate.net
Molecular docking and dynamics simulations have revealed key interactions that define this compound's pharmacophore for COX-2 inhibition. This compound forms crucial hydrogen bonds with amino acid residues such as THR-85, TYR-355, and ARG-120 within the active site of COX-2. tandfonline.com Additionally, significant hydrophobic interactions are observed with residues including VAL-89, LEU-93, TYR-115, ARG-120, PHE-357, and MET-471. tandfonline.com These hydrogen bonding and hydrophobic interactions are critical for stabilizing the this compound molecule within the COX-2 binding pocket and disrupting normal substrate binding, thereby inhibiting enzyme activity. tandfonline.com The strong binding affinity of this compound to COX-2, reported as -9.1 kcal/mol, highlights the efficacy of these pharmacophoric features. tandfonline.com
Beyond COX-2 inhibition, predictive models like the PASS (Prediction of Activity Spectra for Substances) web server, which leverages SAR principles, suggest that this compound possesses other potential biological properties, including anticarcinogenic, antiviral, and kinase inhibitory activities. rsc.org These broad-spectrum activities imply that the core naphthoquinone scaffold and its dimeric arrangement contribute to a versatile pharmacophore capable of interacting with multiple biological targets.
Impact of Functional Group Modifications on Potency and Selectivity
The comparison of this compound's interaction with COX-2 to that of celecoxib, a selective COX-2 inhibitor containing sulfonamide groups or sulfones, implicitly demonstrates how different structural motifs can achieve potent inhibition through distinct binding mechanisms. tandfonline.comnih.gov this compound's inhibition relies on a network of hydrogen bonds and hydrophobic contacts, which differs from the interactions typically mediated by the sulfonamide groups of celecoxib. tandfonline.comnih.gov This suggests that strategic modifications to the hydroxyl groups, carbonyls, or the methyl group on this compound's naphthoquinone rings could potentially alter its hydrogen bonding capacity or hydrophobic interactions, thereby impacting its potency and selectivity for specific targets. For instance, in related naphthoquinones like lawsone, structural alterations have been shown to create more potent agents, although the addition of functional groups at the C-3 position of the quinone ring did not consistently improve toxicity. dovepress.com This underscores the delicate balance between structural changes and their biological outcomes in naphthoquinone derivatives.
Conformational Analysis and Ligand Efficiency Considerations
Conformational analysis of this compound within its target binding pockets provides critical insights into its mechanism of action and contributes to ligand efficiency considerations. Molecular dynamics (MD) simulations have been employed to investigate the dynamic interactions between this compound and the COX-2 enzyme. tandfonline.com These simulations revealed that this compound exhibits considerable flexibility within the COX-2 active site. Its Root Mean Square Deviation (RMSD) values fluctuated between 1.6 and 5.4 Å, with an average RMSD of 4.2 Å over the simulation period. tandfonline.com This broader range of motion, compared to a co-crystallized ligand (celecoxib) which showed more constrained RMSD values (average 2.6 Å), suggests that this compound's inherent flexibility allows it to adapt and accommodate the dynamic nature of the enzyme's active site, potentially contributing to its effective binding. tandfonline.com
The strong binding affinity of this compound to COX-2 (-9.1 kcal/mol) indicates a favorable interaction. tandfonline.com In drug discovery, binding affinities less than -5.0 kcal/mol are considered indicative of good binding activity, while those less than -7.0 kcal/mol suggest strong binding. mdpi.com this compound's affinity falls into the strong binding category, implying that its structural features are well-optimized for robust interaction with COX-2. While explicit ligand efficiency (LE) values (binding energy normalized by heavy atom count) were not directly provided, the high binding affinity combined with its molecular size (C22H14O6) suggests a potentially good ligand efficiency, indicating that a significant portion of its structure contributes effectively to binding.
Correlation between Structural Motifs and Specific Mechanisms of Action
The structural motifs present in this compound are directly correlated with its specific mechanisms of action, particularly its anti-inflammatory effects via COX-2 inhibition. The dimeric naphthoquinone scaffold is central to its activity. nih.govacs.orgtandfonline.com
For COX-2 inhibition, the mechanism involves the precise positioning of this compound within the enzyme's active site, facilitated by:
Hydrogen Bonding: The hydroxyl groups and carbonyl oxygens of this compound are likely involved in forming hydrogen bonds with polar residues such as THR-85, TYR-355, and ARG-120. tandfonline.com These interactions are crucial for anchoring the molecule and orienting it correctly for inhibition. tandfonline.com
Beyond COX-2, this compound's predicted inhibition of casein kinase-2 (CK2) also suggests a correlation between its structural motifs and a different mechanism of action. rsc.org CK2 is a protein kinase implicated in various cellular processes, including cancer development and viral infections. rsc.org While specific binding details for CK2 are not available, the naphthoquinone scaffold is known to interact with kinase active sites, often by mimicking ATP or through allosteric mechanisms, indicating that this compound's quinone system might be a key motif for this activity.
The antimicrobial activity of this compound has also been reported. nih.govresearchgate.net Naphthoquinones, in general, are recognized for their antimicrobial properties, often acting by interfering with microbial respiration, DNA synthesis, or membrane integrity. The specific arrangement of the two naphthoquinone units in this compound likely provides a unique structural motif that contributes to its efficacy against various microorganisms.
Data Tables
Table 1: Molecular Docking Binding Affinities for COX-2
| Compound | Binding Affinity (kcal/mol) | Reference |
| This compound | -9.1 | tandfonline.com |
| Celecoxib | -8.0 | tandfonline.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Undiscovered Mechanisms
Current research has identified several intriguing biological targets and mechanisms for Chitranone. It has been investigated as a potential cyclooxygenase-2 (COX-2) inhibitor, with molecular docking and dynamics simulations indicating its stable interaction within the COX-2 enzyme's active site, thereby suggesting anti-inflammatory and analgesic effects. tandfonline.com Furthermore, in silico studies have explored this compound's potential as a hepcidin (B1576463) antagonist, which could be relevant for treating iron deficiency anemia. science.govscience.govresearchgate.netscience.gov Beyond these, this compound has demonstrated cytotoxic activity against various cancer cell lines, including human oral epidermoid carcinoma (KB), human lung cancer (Lu1), hormone-dependent human prostate cancer (LNCaP), and human umbilical vein endothelial cells (HUVEC). researchgate.net Its antimicrobial activity has also been reported. researchgate.netresearchgate.net The compound is also considered a potential anti-Parkinsonism agent, possibly due to antioxidant and catechol-O-methyl transferase (COMT) inhibitory effects, aligning with the presence of L-dopa in its source plant, Plumbago zeylanica. nih.gov Network pharmacology studies involving P. zeylanica phytoconstituents, including this compound, have hinted at its role in mitigating inflammatory diseases like arthritis and hemorrhoids and its potential in osteoporosis by targeting hub genes. tandfonline.comnih.gov
Despite these findings, the precise, comprehensive mechanisms of action for many of this compound's observed bioactivities remain to be fully elucidated. Future research should prioritize:
High-throughput screening and target deconvolution: Employing advanced screening technologies to identify novel, previously undiscovered protein or pathway targets that mediate this compound's effects.
Mechanistic studies: Detailed biochemical and cellular assays are needed to confirm and elaborate on the molecular interactions and signaling pathways perturbed by this compound, moving beyond computational predictions. For instance, while COX-2 inhibition is suggested, further in vitro enzymatic assays and cellular studies are required to confirm its potency and selectivity. tandfonline.com
Structure-activity relationship (SAR) studies: A more systematic exploration of this compound's structural analogs to identify key pharmacophores responsible for specific biological activities and to understand how structural modifications impact target binding and downstream effects.
Advanced Computational Chemistry Applications for Predictive Modeling
Computational chemistry has already played a significant role in understanding this compound's interactions. Molecular docking and dynamics simulations have been extensively utilized to predict its binding affinity and stability with target proteins like COX-2, with simulations prolonged to 100 ns providing comprehensive insights into protein-ligand dynamics. tandfonline.com In silico studies have also been instrumental in identifying this compound as a potential hepcidin antagonist and an adenosine (B11128) A1 antagonist. science.govscience.govresearchgate.netscience.govphcogj.com Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to predict properties such as skin and eye irritation for organic chemicals, including this compound. ijrasb.com
The future application of advanced computational chemistry can significantly accelerate this compound's drug discovery pipeline by:
Enhanced Virtual Screening: Utilizing sophisticated docking algorithms and machine learning models to virtually screen vast chemical libraries for compounds with improved binding affinities or novel target interactions, based on this compound's scaffold. schrodinger.comscispace.com
Predictive ADMET Modeling: Developing and applying advanced computational models to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby guiding lead optimization and reducing experimental costs.
De Novo Drug Design: Employing computational methods for de novo design of novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles, based on identified pharmacophores and target binding sites.
Molecular Dynamics Simulations: Conducting longer and more complex molecular dynamics simulations to understand the conformational changes induced by this compound binding, its stability in biological environments, and its interactions with membrane components.
Innovative Synthetic Approaches for Enhanced Bioactivity and Scalability
This compound is a naturally occurring binaphthaquinone, typically isolated from plant sources. researchgate.netresearchgate.netrecentscientific.com While its biosynthesis via the acetate (B1210297) polymalonate pathway in plants has been noted, and general synthetic approaches for related 2,2'-bis(naphthoquinones) have been explored (e.g., transition metal-free Diels-Alder reactions), specific innovative synthetic routes for this compound itself, aimed at enhancing bioactivity or scalability, are areas ripe for future investigation. researchgate.netnih.govdovepress.com
Future research should focus on:
Total Synthesis and Analog Development: Developing efficient and cost-effective total synthesis routes for this compound to ensure a consistent and scalable supply, independent of natural extraction. This would also enable the synthesis of numerous structural analogs to explore SARs comprehensively.
Medicinal Chemistry Optimization: Applying modern medicinal chemistry strategies, such as scaffold hopping, bioisosteric replacement, and fragment-based drug design, to modify this compound's structure for improved potency, selectivity, and pharmacokinetic properties. Multidisciplinary initiatives embracing medicinal chemistry are crucial for optimizing such compounds. researchgate.net
Green Chemistry Approaches: Investigating environmentally friendly and sustainable synthetic methodologies to produce this compound and its derivatives, minimizing waste and energy consumption.
Integration of Multi-Omics Data for Systems-Level Understanding
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a holistic, systems-level understanding of this compound's biological effects. While network pharmacology studies have begun to explore the multi-component, multi-target, and multi-pathway characteristics of traditional Chinese medicine components, including those related to this compound, direct multi-omics studies on this compound are less common. nih.govresearchgate.net
Future research should aim to:
Comprehensive Biological Profiling: Conduct multi-omics studies (e.g., transcriptomics, proteomics, metabolomics) in cells or animal models treated with this compound to identify global changes in gene expression, protein profiles, and metabolic pathways. This approach can reveal unforeseen targets or off-target effects. nih.govquanticate.comarcjournals.orgmdpi.com
Network Pharmacology and Systems Biology: Integrate multi-omics data with network pharmacology tools to construct comprehensive biological networks that illustrate how this compound modulates various pathways and interacts with multiple targets simultaneously. This can provide insights into its pleiotropic effects and potential synergistic interactions.
Biomarker Discovery: Identify specific molecular biomarkers that correlate with this compound's therapeutic efficacy or potential adverse effects, which can aid in patient stratification and personalized medicine approaches.
Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies
Preclinical studies on extracts containing this compound have shown promising results, such as the anti-inflammatory and analgesic activities of Plumbago zeylanica methanolic extract in rat models of paw edema and nociception. tandfonline.com Similarly, P. zeylanica root extract demonstrated anti-Parkinsonism activity in a haloperidol-induced rat model. nih.gov However, to advance this compound as a single chemical entity, more sophisticated and specific preclinical models are required.
Future research should focus on:
Compound-Specific Efficacy Models: Develop and utilize in vivo models tailored to specific diseases where this compound shows promise (e.g., specific cancer xenograft models, advanced inflammatory disease models, or more refined models for iron metabolism disorders) to confirm its efficacy as a standalone compound.
Mechanistic Preclinical Models: Employ genetically modified animal models, organoids, or advanced in vitro 3D cell culture systems to precisely dissect this compound's molecular mechanisms of action in a more physiologically relevant context.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct detailed PK/PD studies of this compound in relevant animal models to understand its absorption, distribution, metabolism, and excretion in relation to its biological effects, guiding optimal dosing and formulation strategies.
Toxicology and Safety Assessment: While outside the scope of this article's content exclusion, it is a critical preclinical step that would naturally follow efficacy and mechanistic studies to ensure safety before human trials.
Opportunities for Collaborative Research and Technology Transfer in Drug Discovery
The journey from a natural product to a clinically approved drug is complex and resource-intensive, often requiring diverse expertise and significant investment. Collaborative research and technology transfer are paramount for this compound's future development. Organizations like Schrödinger actively seek academic partnerships for drug discovery, leveraging their computational platforms. schrodinger.com Initiatives like DNDi also highlight the importance of open and collaborative science for neglected diseases. dndi.org
Opportunities for collaboration and technology transfer include:
Academic-Industry Partnerships: Fostering collaborations between academic institutions with expertise in natural product chemistry, pharmacology, and disease biology, and pharmaceutical companies with drug development infrastructure, medicinal chemistry capabilities, and regulatory experience. mmv.org
Public-Private Partnerships (PPPs): Engaging in PPPs to pool resources, share risks, and accelerate research for diseases with unmet medical needs, particularly where this compound shows potential.
Data Sharing and Open Science Initiatives: Participating in platforms and initiatives that promote the sharing of research data and methodologies to accelerate discovery and avoid duplication of effort.
Technology Licensing and Spin-offs: Identifying opportunities for licensing this compound-related intellectual property to pharmaceutical companies or establishing spin-off companies dedicated to its development.
Grant Funding and Investment: Actively seeking grants from governmental agencies and private foundations, as well as attracting venture capital investment, to support preclinical and clinical development.
Q & A
Q. What advanced statistical frameworks are suitable for longitudinal studies of this compound’s therapeutic effects?
- Answer : Apply mixed-effects models to handle missing data and inter-individual variability. Use machine learning (e.g., random forests) to identify biomarkers predictive of response. For time-to-event outcomes, Cox proportional hazards models are preferable .
Methodological Best Practices
- Literature Reviews : Systematically search PubMed, SciFinder, and Reaxys using controlled vocabularies (MeSH terms, CAS Registry Numbers). Screen for conflicts of interest and assay standardization .
- Data Contradiction Analysis : Triangulate findings via orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo tumor regression). Use Bland-Altman plots for method comparison .
- Reproducibility : Share raw datasets and analysis pipelines via repositories like Zenodo or Figshare. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
